(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of a methoxyphenyl group, a nitro group, and a nitrile group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile typically involves the condensation of 4-methoxybenzaldehyde with nitromethane in the presence of a base, followed by the addition of a nitrile group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: (E)-3-(4-aminophenyl)-2-nitroprop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound derivatives with oxidized methoxy groups.
Scientific Research Applications
(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-methoxyphenyl)acrylic acid
- (E)-3-(4-methoxyphenyl)-N-(pyridin-2-yl)acrylamide
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile is unique due to the presence of both a nitro group and a nitrile group, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10-4-2-8(3-5-10)6-9(7-11)12(13)14/h2-6H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGPSRDFMBUSPK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.